molecular formula C20H22O3 B8630675 1-(3-Hydroxy-4-methoxyphenyl)-7-phenylhept-1-EN-3-one CAS No. 105955-07-5

1-(3-Hydroxy-4-methoxyphenyl)-7-phenylhept-1-EN-3-one

Cat. No. B8630675
CAS RN: 105955-07-5
M. Wt: 310.4 g/mol
InChI Key: UYHFMGYGNYTVEP-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-4-methoxyphenyl)-7-phenylhept-1-EN-3-one is a useful research compound. Its molecular formula is C20H22O3 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
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properties

CAS RN

105955-07-5

Molecular Formula

C20H22O3

Molecular Weight

310.4 g/mol

IUPAC Name

1-(3-hydroxy-4-methoxyphenyl)-7-phenylhept-1-en-3-one

InChI

InChI=1S/C20H22O3/c1-23-20-14-12-17(15-19(20)22)11-13-18(21)10-6-5-9-16-7-3-2-4-8-16/h2-4,7-8,11-15,22H,5-6,9-10H2,1H3

InChI Key

UYHFMGYGNYTVEP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)CCCCC2=CC=CC=C2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Pyrrolidine (2.42 g, 34.0 mMol) is added to acetic acid (2.04 g, 34.0 mMol), and the mixture is stirred at room temperature for 20 minutes. After this time, 6-phenyl-2-hexanone (4.00 g, 22.6 mMol) as a solution in diethyl ether (20 ml) is added, and the mixture is allowed to stir for an additional 15 minutes. An ethereal solution of iso-vanillin (3.45 g, 22.5 mMol) is then added dropwise. The reaction mixture is stirred for 48 hours. HCl (1.0 N, 30 ml) is then added to the reaction mixture, and the contents stirred for 20 minutes. The mixture is then taken up into an equal volume of ethyl acetate, and the phases separated. The organic layer is washed with saturated aqueous sodium bicarbonate, dried (sodium sulfate), and concentrated. The residue is chromatographed (silica gel; hexane/ethyl acetate 3:1) to afford 1.0 g (28%) of 1-(3-hydroxy-4-methoxyphenyl)-7-phenyl-1-hepten-3-one, mp=70°-75° C. C, H analysis Calcd. for C20H22O3 (77.39, 7.14); Found (77.68, 6.94). The procedure of Example 1 is within that described in the above cited reference by Itokawa H. et al in the Chem. Pharm. Bull. Similarly prepared are Examples 2-12 using the procedure of Example 1.
Quantity
2.42 g
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.45 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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